1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Overview
Description
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic compound featuring a nitrogen-containing heterocycle. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique bicyclic framework makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, using a dual catalytic system . This method ensures high diastereo- and enantioselectivity. Industrial production methods often rely on multistep synthesis routes, which may include the use of isocyanide insertion reactions .
Chemical Reactions Analysis
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: The compound’s structure is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research explores its potential therapeutic uses, particularly in the development of drugs targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its bicyclic structure and the presence of an amino group. Similar compounds include:
2-Azabicyclo[3.2.1]octane: This compound also features a nitrogen-containing bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound, which serves as a core structure for various alkaloids.
These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
1-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCWQRRMRIKGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477100 | |
Record name | AGN-PC-0AM9YM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793662-76-7 | |
Record name | AGN-PC-0AM9YM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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